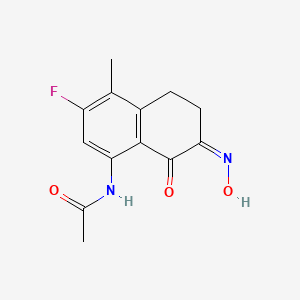
Exatecan intermediate 11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exatecan intermediate 11 is a chemical compound used as an intermediate in the synthesis of Exatecan, a potent antitumor agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Exatecan intermediate 11 can be synthesized through a series of chemical reactions starting from 3-fluoro-4-methylaniline. The process involves acylation, bromination, and cross-coupling reactions to form intermediate A. Intermediate A is then subjected to a rearrangement reaction to produce intermediate B, which is further processed to obtain Exatecan mesylate through deprotection, condensation, and hydrolysis reactions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The starting materials are relatively inexpensive, and the reaction steps are designed to be simple and efficient, making the process suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Exatecan intermediate 11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions include various intermediates that are further processed to obtain Exatecan mesylate. Each reaction step is designed to produce high-purity intermediates that contribute to the overall efficiency of the synthesis process .
Applications De Recherche Scientifique
Exatecan intermediate 11 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: Integral in the development of Exatecan, which is used in cancer treatment.
Industry: Employed in the large-scale production of Exatecan mesylate for pharmaceutical applications
Mécanisme D'action
Exatecan intermediate 11, as part of the synthesis of Exatecan, contributes to the inhibition of DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By inhibiting this enzyme, Exatecan induces DNA damage, leading to cell death, particularly in rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Topotecan: Another camptothecin derivative used as a topoisomerase I inhibitor.
Irinotecan: A camptothecin analog used in cancer therapy.
SN-38: The active metabolite of Irinotecan with potent antitumor activity
Uniqueness
Exatecan intermediate 11 is unique due to its role in the synthesis of Exatecan, which has shown superior antitumor activity compared to other camptothecin derivatives. Its water solubility and potent inhibition of DNA topoisomerase I make it a valuable compound in cancer treatment .
Propriétés
Formule moléculaire |
C13H13FN2O3 |
|---|---|
Poids moléculaire |
264.25 g/mol |
Nom IUPAC |
N-[(7Z)-3-fluoro-7-hydroxyimino-4-methyl-8-oxo-5,6-dihydronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C13H13FN2O3/c1-6-8-3-4-10(16-19)13(18)12(8)11(5-9(6)14)15-7(2)17/h5,19H,3-4H2,1-2H3,(H,15,17)/b16-10- |
Clé InChI |
TUUIIOPQMWHACM-YBEGLDIGSA-N |
SMILES isomérique |
CC1=C(C=C(C2=C1CC/C(=N/O)/C2=O)NC(=O)C)F |
SMILES canonique |
CC1=C(C=C(C2=C1CCC(=NO)C2=O)NC(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3H-1,2,4-Triazino[5,6-b]indole-3-thione, 8-bromo-2,5-dihydro-5-methyl-](/img/structure/B15136151.png)



![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)

![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)



![(3Z,8R,13R,15R,16S,17S,18R,21Z,23E)-3,11,17-trimethylspiro[6,14,19,28,29-pentaoxapentacyclo[23.3.1.115,18.08,13.08,17]triaconta-3,11,21,23-tetraene-16,2'-oxirane]-5,20-dione](/img/structure/B15136217.png)
